molecular formula C18H18N2O3 B14784175 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one

Cat. No.: B14784175
M. Wt: 310.3 g/mol
InChI Key: FGLBDKGZUMLVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a benzodioxole moiety and a 3,4-dimethylphenyl substituent. Azetidinones are structurally significant due to their four-membered ring, which confers unique electronic and steric properties.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

3-amino-4-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one

InChI

InChI=1S/C18H18N2O3/c1-10-3-5-13(7-11(10)2)20-17(16(19)18(20)21)12-4-6-14-15(8-12)23-9-22-14/h3-8,16-17H,9,19H2,1-2H3

InChI Key

FGLBDKGZUMLVGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted azetidinone derivatives.

Scientific Research Applications

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Azetidinone Ring

The 1-position substituent on the azetidinone ring significantly influences molecular properties. Key analogs include:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Features Reference
Target Compound 3,4-Dimethylphenyl C₁₈H₁₆N₂O₅ 340.33 High lipophilicity
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one 2,3-Dihydrobenzo[b][1,4]dioxinyl C₁₈H₁₆N₂O₅ 340.33 Increased oxygen content; potential solubility
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one 3-Trifluoromethylphenyl C₁₇H₁₃F₃N₂O₃ 350.29 Electron-withdrawing group; enhanced stability
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorobenzyl)azetidin-2-one 4-Fluorobenzyl C₁₇H₁₅FN₂O₃ 314.31 Fluorine atom; improved metabolic resistance

Key Observations :

  • Electron-Donating vs.
  • Solubility : The dihydrodioxinyl substituent () introduces additional oxygen atoms, likely improving aqueous solubility compared to the hydrophobic 3,4-dimethylphenyl group.

Physicochemical and Crystallographic Properties

  • Crystallography : Tools like Mercury () enable analysis of packing patterns and intermolecular interactions. For example, the trifluoromethyl group in CAS 1291488-69-1 may influence crystal packing via halogen bonding .
  • Thermal Stability : The 3,4-dimethylphenyl group’s steric bulk in the target compound might increase melting points compared to smaller substituents like 4-fluorobenzyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.